molecular formula C14H11N3O B12664780 Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- CAS No. 364043-75-4

Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl-

Cat. No.: B12664780
CAS No.: 364043-75-4
M. Wt: 237.26 g/mol
InChI Key: SBHIZJZPZKBXMO-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method is the iodine-catalyzed synthesis, which involves a one-pot three-component condensation reaction between an aryl aldehyde and 2-aminopyridine . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for imidazo(1,2-a)pyridine derivatives often involve large-scale multicomponent reactions and oxidative coupling reactions. These methods are designed to maximize yield and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents include iodine, transition metals, and metal-free oxidizing agents. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various functionalized imidazo(1,2-a)pyridine derivatives, which are valuable in medicinal chemistry and material science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(1,2-a)pyridine, 8-methyl-3-nitroso-2-phenyl- stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its nitroso group, in particular, is responsible for its potent antibacterial and anticancer properties .

Properties

CAS No.

364043-75-4

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

8-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O/c1-10-6-5-9-17-13(10)15-12(14(17)16-18)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

SBHIZJZPZKBXMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N=O)C3=CC=CC=C3

Origin of Product

United States

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